N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound This chemical structure comprises a benzamide core with various substituents attached, including a cyclohexyl group, methoxy groups, and an oxadiazol ring system with a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves multiple steps:
Starting materials preparation: Cyclohexylamine, 3,4-dimethoxybenzoyl chloride, and 4-methylphenylhydrazine are commonly used precursors.
Formation of oxadiazole ring: 4-methylphenylhydrazine reacts with carboxylic acid derivatives to form 1,2,4-oxadiazole ring.
Acylation reaction: Cyclohexylamine reacts with 3,4-dimethoxybenzoyl chloride to form the benzamide core.
Coupling reaction: The oxadiazol ring system is coupled with the benzamide core through various coupling reagents and conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Scaled-up synthesis in industrial settings employs optimized reaction conditions and continuous flow processes to ensure high yield and purity:
Flow reactors: Utilize continuous flow reactors to achieve efficient mixing and precise temperature control.
Green chemistry principles: Implement environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives from the methoxy groups.
Reduction: Reduction of the oxadiazol ring system could produce amine or alcohol derivatives.
Substitution: Nucleophilic substitutions at the aromatic ring positions are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate conditions.
Substitution: Use of nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: Studying the compound's potential as a ligand in transition metal catalysis.
Material Science: Exploring its role in developing novel organic materials for electronic and photonic applications.
Biology
Drug Discovery: Investigating its bioactivity as a potential lead compound in medicinal chemistry.
Biomolecular Interactions: Examining its interactions with proteins and nucleic acids for biochemical applications.
Medicine
Therapeutic Agents: Evaluating its efficacy in preclinical models for various diseases, such as cancer or neurological disorders.
Diagnostics: Using it as a probe in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Assessing its utility as a pesticide or herbicide.
Polymer Science: Incorporating it into polymer matrices for enhanced properties.
Mechanism of Action
N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exhibits its effects through multiple mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways like MAPK/ERK, PI3K/Akt, or apoptosis pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3,4-dimethoxybenzamide
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Uniqueness
Compared to these similar compounds, N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide stands out due to its specific combination of functional groups, which confer unique physicochemical properties and bioactivity, making it a versatile candidate for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-17-9-11-18(12-10-17)24-26-23(32-27-24)16-28(20-7-5-4-6-8-20)25(29)19-13-14-21(30-2)22(15-19)31-3/h9-15,20H,4-8,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGWVJEOJGCGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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